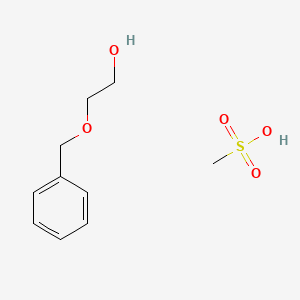

Ethanol, 2-(phenylmethoxy)-, methanesulfonate

CAS No.:

Cat. No.: VC13867875

Molecular Formula: C10H16O5S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O5S |

|---|---|

| Molecular Weight | 248.30 g/mol |

| IUPAC Name | methanesulfonic acid;2-phenylmethoxyethanol |

| Standard InChI | InChI=1S/C9H12O2.CH4O3S/c10-6-7-11-8-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,10H,6-8H2;1H3,(H,2,3,4) |

| Standard InChI Key | FAUSKSOFNXDFIC-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)O.C1=CC=C(C=C1)COCCO |

| Canonical SMILES | CS(=O)(=O)O.C1=CC=C(C=C1)COCCO |

Introduction

Structural and Molecular Characteristics

Ethanol, 2-(phenylmethoxy)-, methanesulfonate features a benzyl ether group () attached to the second carbon of an ethyl chain, which is further esterified with methanesulfonic acid. The canonical SMILES representation delineates its connectivity, while the InChIKey provides a unique identifier for computational studies .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 230.28 g/mol | |

| Boiling Point | 120–125 °C (0.01 Torr) | |

| Precursor Boiling Point* | 265 °C (538.2 K, atmospheric) |

*Precursor: 2-(Benzyloxy)ethanol (CAS RN: 622-08-2) .

Physical and Chemical Properties

Phase Behavior

The compound’s boiling point under reduced pressure (0.01 Torr) ranges from 120–125°C . Its precursor, 2-(benzyloxy)ethanol, exhibits a higher boiling point of 265°C at atmospheric pressure, reflecting the volatility reduction imparted by the methanesulfonate group .

Reactivity

As a sulfonate ester, 2-(benzyloxy)ethyl methanesulfonate is susceptible to nucleophilic substitution reactions. The methanesulfonate () group acts as an excellent leaving group, enabling alkylation of nucleophiles such as amines, thiols, and alkoxides. Hydrolysis under acidic or basic conditions regenerates 2-(benzyloxy)ethanol and methanesulfonic acid:

Applications in Organic Synthesis

Alkylating Agent

The compound’s reactivity makes it valuable for introducing the 2-(benzyloxy)ethyl group into target molecules. For example, it can alkylate amines to form protected ethanolamine derivatives, which are intermediates in pharmaceutical synthesis.

Protecting Group Strategy

The benzyloxy moiety serves as a protective group for alcohols, while the methanesulfonate enables subsequent deprotection or functionalization. This dual functionality is exploited in multi-step syntheses requiring orthogonal protection schemes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume